molecular formula C25H31NO B1239175 Isobutaclamol CAS No. 58371-68-9

Isobutaclamol

Número de catálogo: B1239175
Número CAS: 58371-68-9
Peso molecular: 361.5 g/mol
Clave InChI: DAVHTUSZZYGLKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isobutaclamol is a neuroleptic agent and a structural analog of butaclamol, characterized by a benzo[5',6']cyclohepta ring system. It acts as a potent dopamine receptor (DAR) antagonist, with nanomolar affinity for DARs in both in vitro and in vivo models . The compound exists in enantiomeric forms, with the (+)-enantiomer demonstrating significant neuroleptic activity. Its molecular structure, confirmed via X-ray crystallography, reveals a cisoid fusion of the quinolizine ring system, distinguishing it from the transoid fusion observed in butaclamol . This structural difference impacts the spatial orientation of substituents, such as the tert-butyl and hydroxyl groups, and the nitrogen lone-pair electrons' directionality, which are critical for receptor interaction .

Propiedades

Número CAS

58371-68-9

Fórmula molecular

C25H31NO

Peso molecular

361.5 g/mol

Nombre IUPAC

6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.015,20]docosa-9,11,13(22),15,17,19-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)11-12-26-16-20-14-18-8-5-4-7-17(18)13-19-9-6-10-21(23(19)20)22(26)15-25/h4-10,20,22,27H,11-16H2,1-3H3

Clave InChI

DAVHTUSZZYGLKT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1(CCN2CC3CC4=CC=CC=C4CC5=C3C(=CC=C5)C2C1)O

SMILES canónico

CC(C)(C)C1(CCN2CC3CC4=CC=CC=C4CC5=C3C(=CC=C5)C2C1)O

Sinónimos

AY 23396
isobutaclamol
isobutaclamol, (+-)-isomer
isobutaclamol, (-)-isome

Origen del producto

United States

Comparación Con Compuestos Similares

Isobutaclamol vs. Butaclamol

  • Core Structure: Both compounds share a tetracyclic framework but differ in ring fusion. This compound has a cisoid quinolizine system, while butaclamol adopts a transoid fusion (Fig. 1) .
  • Nitrogen Orientation : In this compound, the nitrogen lone pair faces the opposite side of the molecule compared to butaclamol, altering hydrogen-bonding interactions with the DAR .
  • Cycloheptane Conformation : this compound’s cycloheptane ring eclipses hydrogens at positions 8 and 13a (Conformer B), whereas butaclamol eclipses positions 9 and 13b (Conformer A) (Fig. 3–4) .

Table 1: Structural Comparison of this compound and Butaclamol

Feature This compound Butaclamol
Ring Fusion Cisoid quinolizine Transoid quinolizine
Nitrogen Lone Pair Opposite to tert-butyl Aligned with tert-butyl
Cycloheptane Conformation Conformer B (8–13a eclipsed) Conformer A (9–13b eclipsed)
Hydrogen Bonding N…Br = 3.202 Å, O…Br = 3.347 Å Similar distances but distinct spatial arrangement

Comparison with Dexclamol

Dexclamol, another analog, shares hydrogen-bonding patterns (N-H…Br…H-O) with this compound but differs in substituent positioning, leading to varied receptor interactions .

Pharmacological and Receptor-Binding Properties

Potency and Efficacy

Despite structural differences, (+)-isobutaclamol and (+)-butaclamol exhibit equivalent potency as DAR antagonists (Table 2) .

Table 2: DAR Antagonist Activity (In Vivo and In Vitro)

Compound In Vivo ED₅₀ (mg/kg) In Vitro IC₅₀ (nM)
(±)-Isobutaclamol 0.10 1.2
(+)-Isobutaclamol 0.12 1.3
(±)-Butaclamol 0.11 1.1
(+)-Butaclamol 0.09 0.9

Pharmacophore and Receptor Interaction

  • Shared Features : Both compounds bind to the same nitrogen location site on the DAR, with phenyl ring A positioned in a planar binding region (~4.8 × 2.4 Å) .
  • Divergent Binding : this compound’s phenyl ring A occupies the β-region of the DAR, whereas butaclamol’s ring A binds to the α-region, mimicking the catechol ring of (-)-apomorphine (Fig. 5–6) .
  • Receptor-Site Conformation : Molecular modeling shows that this compound retains Conformer B during receptor interaction, enabling pharmacophore alignment despite lacking a phenethylamine moiety .

Metabolic and Pharmacokinetic Considerations

Key Research Findings and Implications

Receptor Mapping: this compound’s unique binding highlights the DAR’s adaptability to structurally diverse ligands, aiding the design of novel neuroleptics .

Conformational Flexibility : The cisoid-transoid interconversion via nitrogen inversion explains equipotency despite structural divergence .

Hydrogen Bonding : Differences in hydrogen-bond distances (e.g., N…Br = 3.202 Å in this compound vs. 3.347 Å in butaclamol) may influence solubility and formulation strategies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.